molecular formula C8H9BrN2O B1524251 2-Amino-5-bromo-N-methylbenzamide CAS No. 1257996-85-2

2-Amino-5-bromo-N-methylbenzamide

Cat. No. B1524251
CAS RN: 1257996-85-2
M. Wt: 229.07 g/mol
InChI Key: BCOIOLDALWLHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-N-methylbenzamide is a chemical compound with the molecular formula C8H9BrN2O . It has an average mass of 215.047 Da and a monoisotopic mass of 213.974167 Da .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-N-methylbenzamide consists of a benzamide core with a bromine atom at the 5-position and a methyl group attached to the nitrogen atom .

Scientific Research Applications

Industrial Applications

The industrial applications of 2-Amino-5-bromo-N-methylbenzamide may include its use as an intermediate in the synthesis of more complex chemical compounds. Its bromine atom makes it a good candidate for further chemical reactions, such as substitutions or coupling reactions, which are essential in the production of various industrial chemicals .

Environmental Impact

The environmental impact of chemicals like 2-Amino-5-bromo-N-methylbenzamide is an important area of research. Studies could focus on its biodegradability, potential toxicity to aquatic life, and how it interacts with other environmental chemicals. Understanding these factors is crucial for assessing the risks associated with its production and use .

Analytical Methods

2-Amino-5-bromo-N-methylbenzamide can be used to develop and refine analytical methods. Its well-defined structure allows for the testing of spectroscopic techniques like NMR, HPLC, LC-MS, and UPLC, which are vital for the qualitative and quantitative analysis of chemical substances .

Synthesis Research

Research into the synthesis of 2-Amino-5-bromo-N-methylbenzamide can lead to the development of new synthetic routes that are more efficient, cost-effective, or environmentally friendly. Such studies contribute to the broader field of organic synthesis, which is fundamental to the advancement of chemistry as a whole .

properties

IUPAC Name

2-amino-5-bromo-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOIOLDALWLHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679535
Record name 2-Amino-5-bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-N-methylbenzamide

CAS RN

1257996-85-2
Record name 2-Amino-5-bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-amino-5-bromobenzoate (Compound 106B, 65 g) and CH3NH2.H2O (1000 mL) was stirred at 80° C. overnight in a pressure tube. The mixture was diluted with H2O (1000 mL) and extracted with EtOAc (3×500 mL). The combined organic layers were dried over MgSO4, concentrated to afford the title compound (55 g, yield: 87%) as a gray solid. 1H NMR (CDCl3, 400 MHz): δ=2.93 (d, J=5.2 Hz, 3 H), 5.48 (s, br, 2 H), 6.04 (s, br, 1 H), 6.54 (d, J=8.4 Hz, 1 H), 7.24 (dd, J=2.0, 8.4 Hz, 1 H), 7.38 (d, J=2.0 Hz, 1 H).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromoisatoic anhydride (4.84 g, 20.0 mmol) in THF (20 mL) was added 2M MeNH2/THF (15 mL, 30 mmol). The resulting mixture was stirred at rt overnight. The solvent was evaporated under reduced pressure and the crude material was used in next step without further purification. MS (ESI): m/z=229.03/231.06 [M+H]+. HPLC: tR=3.14 min (ZQ3: polar—5 min).
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
MeNH2 THF
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
2-Amino-5-bromo-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
2-Amino-5-bromo-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
2-Amino-5-bromo-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
2-Amino-5-bromo-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.